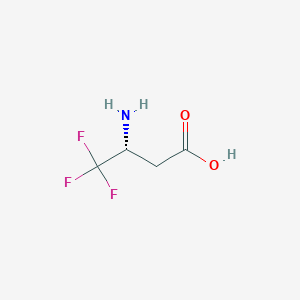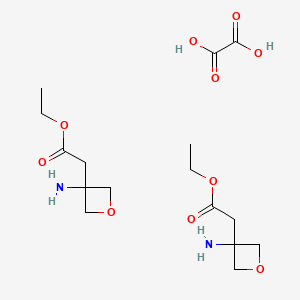
(2,2,2-Trifluoro-1-methylethyl)benzene
Descripción general
Descripción
“(2,2,2-Trifluoro-1-methylethyl)benzene” is a chemical compound with the molecular formula C9H9F3 . It has a molecular weight of 174.16 .
Molecular Structure Analysis
The molecular structure of “(2,2,2-Trifluoro-1-methylethyl)benzene” consists of a benzene ring attached to a (2,2,2-trifluoro-1-methylethyl) group . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
“(2,2,2-Trifluoro-1-methylethyl)benzene” has a predicted boiling point of 136.1±40.0 °C and a predicted density of 1.117±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
- Trifluoromethylation of Aromatic Compounds : Methyltrioxorhenium acts as a catalyst for the direct electrophilic trifluoromethylation of various aromatic compounds using hypervalent iodine reagents, including 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. This process is significant in synthesizing products with trifluoromethyl groups, an essential aspect in pharmaceuticals and agrochemicals (Mejía & Togni, 2012).
Polymerization
- Cationic Polymerizations : Compounds such as 1,4-Bis(1-methoxy-1-methylethyl)benzene, related to (2,2,2-Trifluoro-1-methylethyl)benzene, act as inifers (initiator/transfer agents) in cationic polymerizations. This process is crucial in the development of novel polymers with specific properties (Dittmer, Pask, & Nuyken, 1992).
Crystallography
- Molecular Structure Analysis : The crystal structure of related compounds like 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole provides insights into molecular conformations and interactions, useful in materials science and drug design (Liu & Zhou, 2014).
Separation Processes
- Aromatic Hydrocarbon Separation : The ionic liquid 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide is used to selectively remove benzene from its mixtures with alkanes, showcasing the application of (2,2,2-Trifluoro-1-methylethyl)benzene derivatives in separation technologies (Arce, Earle, Rodríguez, & Seddon, 2007).
Fluorescence and Imaging
- Green Fluorophores : Derivatives of benzene, such as 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, serve as the basis for green fluorophores in imaging applications. Their unique properties like high fluorescence emission and photostability make them valuable in scientific imaging (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).
Organic Reactions
- Hydroarylation of Acetylenes : The reaction between aryl(trifluoromethyl)-substituted alkynes and arenes in superacids to form 1,1-diaryl-2-trifluoromethylethenes demonstrates the role of (2,2,2-Trifluoro-1-methylethyl)benzene in organic synthesis (Alkhafaji et al., 2013).
Safety and Hazards
“(2,2,2-Trifluoro-1-methylethyl)benzene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Direcciones Futuras
While specific future directions for “(2,2,2-Trifluoro-1-methylethyl)benzene” are not available, related compounds have been used in a variety of research areas, including organic and polymer synthesis . This suggests that “(2,2,2-Trifluoro-1-methylethyl)benzene” could also have potential applications in these areas.
Propiedades
IUPAC Name |
1,1,1-trifluoropropan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYXDDCJRHYYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284130 | |
| Record name | (2,2,2-Trifluoro-1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,2-Trifluoro-1-methylethyl)benzene | |
CAS RN |
161361-16-6 | |
| Record name | (2,2,2-Trifluoro-1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161361-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2,2-Trifluoro-1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B3040055.png)

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/structure/B3040058.png)



![(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040062.png)
![(Z)-3-[1-(4-chlorophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040063.png)

![2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane](/img/structure/B3040069.png)
